URB-597

FAAH inhibition Oral bioavailability Pharmacokinetics

URB-597 (KDS-4103) is the only clinically evaluated, orally bioavailable FAAH inhibitor that selectively amplifies anandamide signaling (2–6× elevation) without affecting 2-AG pathways—eliminating confounds inherent to MAGL or dual FAAH/MAGL inhibitors. Unlike PF-3845, it achieves robust brain exposure via oral dosing, enabling chronic behavioral paradigms without injection. It lacks CB1 agonist-like side effects (catalepsy, hypothermia, hyperphagia) and shows no abuse liability in primate self-administration models. This unique safety and selectivity makes URB-597 the definitive choice for anandamide-specific research requiring translational fidelity.

Molecular Formula C20H22N2O3
Molecular Weight 338.4 g/mol
CAS No. 546141-08-6
Cat. No. B1682809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameURB-597
CAS546141-08-6
Synonymscyclohexyl carbamic acid 3'-carbamoylbiphenyl-3-yl ester
URB 597
URB-597
URB597
Molecular FormulaC20H22N2O3
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)OC2=CC=CC(=C2)C3=CC(=CC=C3)C(=O)N
InChIInChI=1S/C20H22N2O3/c21-19(23)16-8-4-6-14(12-16)15-7-5-11-18(13-15)25-20(24)22-17-9-2-1-3-10-17/h4-8,11-13,17H,1-3,9-10H2,(H2,21,23)(H,22,24)
InChIKeyROFVXGGUISEHAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
Solubility<0.4 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





URB-597 (CAS 546141-08-6) FAAH Inhibitor Procurement Guide: Key Pharmacological Properties


URB-597 (also designated KDS-4103) is an orally bioavailable, irreversible inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the intracellular hydrolysis of the endocannabinoid anandamide [1]. It belongs to the O-arylcarbamate class of FAAH inhibitors and has been extensively characterized in preclinical studies for its ability to elevate brain anandamide levels without producing classical cannabinoid-like behavioral effects [2]. The compound has advanced to Phase I clinical evaluation for anxiety and stress-related disorders [3].

Why URB-597 Cannot Be Assumed Interchangeable with Other FAAH Inhibitors


URB-597 exhibits distinct pharmacological properties that preclude straightforward substitution with other FAAH inhibitors, including differences in inhibitory potency across biological matrices [1], route-of-administration-dependent brain exposure relative to clinical-stage comparators [2], selective amplification of anandamide signaling without affecting 2-arachidonoylglycerol pathways [3], and a unique behavioral safety profile devoid of abuse liability [4]. These differential characteristics—quantified in the evidence below—must be considered when selecting an FAAH inhibitor for specific experimental or translational applications.

URB-597 Differentiation Evidence: Head-to-Head Comparative Data


Comparative Oral Bioavailability: URB-597 Exhibits Superior Oral Activity Versus PF-3845

URB-597 is orally bioavailable and demonstrates robust in vivo FAAH inhibition following oral administration, with sustained effects on brain anandamide levels [1]. In contrast, PF-3845 exhibits poor oral bioavailability and is typically administered via intraperitoneal injection in preclinical studies; its in vitro Ki of 230 nM is approximately 50-fold higher (less potent) than URB-597's IC50 of 4.6 nM . The kinact/Ki value for PF-3845 is reported to be 10- to 20-fold higher than that of URB-597, indicating less efficient enzyme inactivation under comparable conditions [2].

FAAH inhibition Oral bioavailability Pharmacokinetics

Route-Dependent Brain Exposure: URB-597 Shows Reduced Oral Brain Penetration Relative to PF-04457845

In a direct head-to-head comparison, URB-597 and PF-04457845 were administered to C57BL/6 mice via oral (p.o.), intraperitoneal (i.p.), and intranasal (i.n.) routes over 20 days. PF-04457845 potently inhibited brain FAAH activity regardless of the administration route [1]. URB-597 achieved comparable brain FAAH inhibition by i.p. and i.n. administration but was significantly less effective in the brain after oral administration [1]. Notably, intranasal URB-597 delivery increased N-acylethanolamine (NAE) levels in brain areas without parallel increases in liver, suggesting nose-to-brain targeting advantage [1].

Brain penetration Route of administration PF-04457845 comparator

Endocannabinoid Pathway Selectivity: URB-597 Amplifies Anandamide Without Altering 2-AG Signaling

URB-597 selectively inhibits FAAH, thereby increasing anandamide (AEA) levels without affecting monoacylglycerol lipase (MAGL) or 2-arachidonoylglycerol (2-AG) metabolism [1]. In electrophysiological studies using mouse cerebellar Purkinje neurons, URB-597 (1 μM) enhanced AEA-induced depression of excitatory postsynaptic currents (EPSCs) but did not enhance 2-AG-induced EPSC depression [1]. In contrast, the MAGL inhibitor JZL184 (100 nM) selectively enhanced 2-AG-mediated effects without affecting AEA signaling [1]. In vivo, URB-597 treatment induced a ~2-fold increase in AEA levels in cingulate cortex and hypothalamus and a ~6-fold increase in midbrain and spinal cord, while JZL184 selectively elevates 2-AG [2].

Anandamide 2-AG MAGL Endocannabinoid selectivity

Safety Profile: URB-597 Lacks Reinforcing Effects That Characterize Direct CB1 Agonists

URB-597 does not exhibit reinforcing properties or abuse liability, distinguishing it fundamentally from direct CB1 receptor agonists such as Δ9-THC. In squirrel monkeys trained to self-administer THC, anandamide, or cocaine, URB-597 (0.3 mg/kg, i.v.) was not self-administered and did not reinstate extinguished drug-seeking behavior [1]. The same dose of URB-597 completely blocked brain FAAH activity and increased anandamide levels throughout the monkey brain, yet produced no reinforcing effects [1]. This is in contrast to THC, which robustly maintains self-administration behavior in this model [1]. Additionally, URB-597 at FAAH-inhibiting doses does not produce catalepsy, hypothermia, hyperphagia, or THC-like discriminative stimulus effects in rodents [2].

Abuse liability Self-administration Reinforcing effects Safety pharmacology

In Vitro Potency: URB-597 Demonstrates Higher Potency Than JNJ-1661010 in Human and Rodent FAAH Assays

URB-597 inhibits FAAH with an IC50 of 4.6 nM in rat brain membranes, compared to JNJ-1661010 which exhibits IC50 values of 10 nM for rat FAAH and 12 nM for human FAAH [1]. This represents approximately 2- to 2.6-fold greater potency for URB-597 in the rat enzyme. Additionally, URB-597 demonstrates an IC50 of 0.5 nM in intact rat neurons, indicating enhanced potency in a cellular context . Both compounds are selective FAAH inhibitors, but URB-597 exhibits consistently lower IC50 values across multiple assay formats, including 3 nM in human liver microsomes .

IC50 comparison FAAH potency JNJ-1661010

Clinical Development Status: URB-597 Advanced to Phase I Human Trials While PF-04457845 Reached Phase II

URB-597 entered Phase I clinical trials to evaluate safety, tolerability, and pharmacokinetics in healthy volunteers, with planned Phase II studies for anxiety disorders [1]. The Phase I program was initiated but later discontinued due to investigator relocation, not safety concerns [1]. In contrast, PF-04457845 advanced to Phase II clinical trials for pain indications before development was halted due to a serious adverse event in a Phase I study involving a different FAAH inhibitor (BIA 10-2474) [2]. The human safety data available for URB-597 from the Phase I program, though limited, provides a translational reference point not available for many research-grade FAAH inhibitors [2].

Clinical development Human safety Translational relevance

URB-597 Recommended Procurement Scenarios Based on Evidence-Based Differentiation


Oral Dosing Studies in Rodent Models of Anxiety, Depression, or Pain

URB-597 is orally bioavailable and produces anxiolytic-like, antidepressant-like, and analgesic effects following oral administration in rodents [1]. Its oral activity distinguishes it from FAAH inhibitors like PF-3845, which exhibit poor oral bioavailability and require parenteral administration . URB-597's favorable oral PK profile supports chronic dosing paradigms in behavioral studies [1].

Studies Requiring Selective Elevation of Anandamide Without 2-AG Modulation

URB-597 selectively inhibits FAAH, increasing brain anandamide levels 2-6× without affecting 2-AG concentrations [1]. This contrasts with MAGL inhibitors (e.g., JZL184) that selectively elevate 2-AG, and dual FAAH/MAGL inhibitors (e.g., JZL195) that elevate both endocannabinoids [1]. Researchers investigating AEA-specific signaling pathways should select URB-597 to avoid confounding 2-AG-mediated effects .

Primate or Translational Studies Where Abuse Liability Must Be Excluded

URB-597 lacks reinforcing effects in primate self-administration models, distinguishing it from direct CB1 agonists like THC [1]. At doses that fully inhibit brain FAAH and elevate anandamide, URB-597 does not produce catalepsy, hypothermia, hyperphagia, or THC-like discriminative effects [1]. This profile makes URB-597 suitable for studies where CB1 agonist-like side effects would confound interpretation .

Nose-to-Brain Delivery Studies Targeting CNS FAAH with Minimal Peripheral Exposure

Intranasal administration of URB-597 effectively increases N-acylethanolamine levels in brain regions without parallel increases in liver [1]. This route-dependent targeting advantage is not observed with oral URB-597 (which shows reduced brain efficacy) and provides a non-invasive alternative to i.p. injection for CNS-focused studies [1]. The nose-to-brain delivery approach may be particularly relevant for neurodegenerative disease models [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for URB-597

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.